N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide
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Overview
Description
N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, a pyridinyl group, and an oxalamide linkage, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitBub1 , a kinase involved in cell cycle regulation .
Biochemical Pathways
Given its potential role as a bub1 inhibitor, it may affect cell cycle regulation and other related pathways .
Result of Action
If it acts as a bub1 inhibitor, it could potentially disrupt cell cycle regulation and have effects on cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,6-difluorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Coupling with Pyridinyl Group: The benzyl intermediate is then coupled with a pyridinyl derivative through a nucleophilic substitution reaction.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the coupled intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of benzyl oxides and pyridinyl oxides.
Reduction: Formation of reduced benzyl and pyridinyl derivatives.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Scientific Research Applications
N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,6-dichlorobenzyl)-N2-(pyridin-4-yl)oxalamide
- N1-(2,6-dimethylbenzyl)-N2-(pyridin-4-yl)oxalamide
- N1-(2,6-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide
Uniqueness
N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide stands out due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also influence the compound’s electronic properties, making it a valuable molecule for various applications compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N'-pyridin-4-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-11-2-1-3-12(16)10(11)8-18-13(20)14(21)19-9-4-6-17-7-5-9/h1-7H,8H2,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQSYJZPIZUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NC2=CC=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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